molecular formula C17H19F2N3O2 B7594501 1-[2-(2,4-Difluorophenyl)-2-hydroxypropyl]-3-[(6-methylpyridin-3-yl)methyl]urea

1-[2-(2,4-Difluorophenyl)-2-hydroxypropyl]-3-[(6-methylpyridin-3-yl)methyl]urea

Cat. No. B7594501
M. Wt: 335.35 g/mol
InChI Key: HKKKCKUVSGRCSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(2,4-Difluorophenyl)-2-hydroxypropyl]-3-[(6-methylpyridin-3-yl)methyl]urea, also known as Dapagliflozin, is a drug used to treat type 2 diabetes. It belongs to the class of drugs called sodium-glucose co-transporter 2 (SGLT2) inhibitors. The drug works by blocking the reabsorption of glucose in the kidneys, leading to increased glucose excretion in urine and lowering blood sugar levels.

Mechanism of Action

1-[2-(2,4-Difluorophenyl)-2-hydroxypropyl]-3-[(6-methylpyridin-3-yl)methyl]urean works by inhibiting the SGLT2 transporter in the kidneys, which is responsible for reabsorbing glucose from the urine back into the bloodstream. By blocking this transporter, dapagliflozin prevents the reabsorption of glucose and increases its excretion in urine. This leads to a decrease in blood glucose levels and helps to improve glycemic control in patients with type 2 diabetes.
Biochemical and Physiological Effects:
In addition to its glucose-lowering effects, dapagliflozin has been shown to have other biochemical and physiological effects. The drug has been shown to reduce body weight, blood pressure, and improve lipid profiles. It has also been shown to have a protective effect on the kidneys, reducing the risk of kidney disease in patients with type 2 diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of dapagliflozin for lab experiments is its specificity for the SGLT2 transporter, which allows for targeted inhibition of glucose reabsorption in the kidneys. However, one of the limitations of the drug is the potential for off-target effects, which could complicate the interpretation of experimental results.

Future Directions

There are several areas of future research for dapagliflozin. One area of interest is the potential for the drug to be used in combination with other glucose-lowering agents, such as insulin or other oral hypoglycemic agents. Another area of research is the potential for dapagliflozin to be used in the treatment of other conditions, such as heart failure or obesity. Additionally, there is ongoing research into the long-term safety and efficacy of the drug, particularly in patients with renal impairment.

Synthesis Methods

1-[2-(2,4-Difluorophenyl)-2-hydroxypropyl]-3-[(6-methylpyridin-3-yl)methyl]urean is synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 2,4-difluorobenzaldehyde with (R)-2-bromo-1-phenylethanol to form 2-(2,4-difluorophenyl)-2-hydroxyethyl bromide. This intermediate is then reacted with 6-methyl-3-pyridinemethanol to form 1-[2-(2,4-difluorophenyl)-2-hydroxypropyl]-3-[(6-methylpyridin-3-yl)methyl]urea.

Scientific Research Applications

1-[2-(2,4-Difluorophenyl)-2-hydroxypropyl]-3-[(6-methylpyridin-3-yl)methyl]urean has been extensively studied for its efficacy in treating type 2 diabetes. Several clinical trials have shown that the drug is effective in reducing blood glucose levels and improving glycemic control in patients with type 2 diabetes. The drug has also been shown to have other beneficial effects, such as weight loss, blood pressure reduction, and improvement in cardiovascular outcomes.

properties

IUPAC Name

1-[2-(2,4-difluorophenyl)-2-hydroxypropyl]-3-[(6-methylpyridin-3-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2N3O2/c1-11-3-4-12(8-20-11)9-21-16(23)22-10-17(2,24)14-6-5-13(18)7-15(14)19/h3-8,24H,9-10H2,1-2H3,(H2,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKKKCKUVSGRCSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)CNC(=O)NCC(C)(C2=C(C=C(C=C2)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.